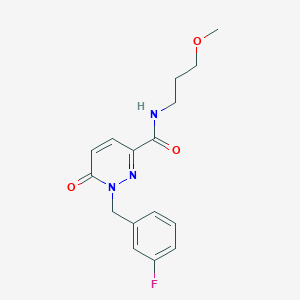

1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(3-methoxypropyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-23-9-3-8-18-16(22)14-6-7-15(21)20(19-14)11-12-4-2-5-13(17)10-12/h2,4-7,10H,3,8-9,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRIJIIZTSLVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H18FN3O3

- Molecular Weight : 319.33 g/mol

- CAS Number : 1049503-54-9

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its structure suggests potential interactions with phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic nucleotides.

Biological Activity Overview

-

Anticancer Activity :

- Studies have indicated that compounds similar in structure to 1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can inhibit tumor growth by inducing apoptosis in cancer cells. For example, related dihydropyridazine derivatives have shown promise in targeting various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

-

Neuroprotective Effects :

- The compound may exert neuroprotective effects by modulating cyclic nucleotide signaling pathways, which are crucial for neuronal survival and function. In particular, PDE inhibitors are known to enhance cognitive function by increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain . This mechanism could be beneficial in treating cognitive disorders like Alzheimer's disease.

-

Anti-inflammatory Properties :

- Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This suggests that 1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide could be explored for conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study :

- Cognitive Function Enhancement :

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. Studies have shown that 1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways essential for bacterial survival.

- Neuroprotective Effects : Preliminary studies suggest that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Insights

- Mechanism of Action : The pharmacodynamics of 1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves interaction with specific biological targets such as enzymes and receptors involved in cellular signaling pathways.

-

Case Studies :

- A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents, showcasing its efficacy in preclinical models.

- Another investigation into its antimicrobial properties revealed that it effectively inhibited the growth of resistant strains of bacteria, making it a candidate for further development as an antibiotic.

Material Science Applications

- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis, contributing to the development of new materials with tailored properties such as enhanced thermal stability and mechanical strength.

- Nanotechnology : Incorporating this compound into nanostructures has shown promise in enhancing drug delivery systems, improving the bioavailability and targeting of therapeutic agents.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three key sites: the pyridazine ring, the carboxamide group, and the fluorobenzyl substituent.

Table 2: Reactivity of Functional Groups

- Pyridazine Ring : The electron-deficient nature of the pyridazine ring allows electrophilic substitution, though regioselectivity depends on substituents .

- Carboxamide : Hydrolysis to the carboxylic acid occurs under strong acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions .

- Fluorobenzyl Group : The fluorine atom’s electron-withdrawing effect stabilizes the benzyl group against nucleophilic attack, enhancing synthetic utility .

Degradation Pathways

Degradation studies highlight instability under extreme pH and oxidative conditions:

Table 3: Degradation Conditions and Products

- Acidic Hydrolysis : Cleavage of the carboxamide bond yields the carboxylic acid and 3-methoxypropylamine .

- Oxidation : The pyridazine ring forms N-oxide derivatives under strong oxidizing agents (e.g., H₂O₂, mCPBA) .

Stability and Storage

Comparison with Similar Compounds

N1 Substituent Variations

- Fluorination: The target compound’s 3-fluorobenzyl group may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., 6, 7, 19) . Fluorine’s electron-withdrawing effects could also stabilize aryl-protein interactions.

- Methoxy Positioning : The 3-methoxypropyl chain in the target compound contrasts with cyclic methoxy groups in analogs like 19 and 20 . Linear chains may improve aqueous solubility but reduce metabolic resistance compared to rigid cyclobutyl/methoxy structures.

C3-Carboxamide Modifications

- Cyclopropyl vs. The target’s 3-methoxypropyl chain, however, offers conformational flexibility, which may aid in binding pocket accommodation .

- Fluorophenyl Integration : Compounds like 9 and 12 incorporate fluorinated phenyl rings, which are linked to enhanced proteasome inhibitory activity in T. cruzi models . The absence of a fluorophenyl group in the target compound suggests a trade-off between solubility and potency.

Research Findings and Hypotheses

Fluorine vs. Methoxy Trade-Offs : The 3-fluorobenzyl group in the target compound may compensate for the absence of fluorophenyl moieties in its carboxamide side chain, balancing lipophilicity and target engagement .

Solubility Advantage : The target’s linear methoxypropyl group could improve aqueous solubility over cyclopropylamide derivatives (6, 9), enhancing bioavailability in in vivo models .

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core via cyclization of hydrazine derivatives with diketone precursors. Subsequent functionalization includes:

- Fluorobenzyl Group Introduction: Electrophilic aromatic substitution or nucleophilic displacement using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide Coupling: Activation of the carboxylic acid intermediate (e.g., using HATU or EDC) followed by reaction with 3-methoxypropylamine. Temperature control (0–5°C) minimizes side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. HPLC is recommended for final quality control .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Comprehensive characterization requires:

- Spectroscopic Analysis:

- X-ray Crystallography: Resolve stereochemical ambiguities in the dihydropyridazine ring .

- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications: Replace the dihydropyridazine ring with pyridine or pyridazinone scaffolds to assess impact on target binding .

- Substituent Variation: Test analogs with substituents at the 3-fluorobenzyl position (e.g., Cl, CF₃) to evaluate electronic effects on receptor affinity .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like proteasomes or kinases. Validate with enzyme inhibition assays (IC₅₀ determination) .

Advanced: What experimental approaches resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Control variables such as buffer pH (e.g., 7.4 for physiological relevance), incubation time (24–72 hours), and cell passage number .

- Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., defluorinated derivatives) that may interfere with activity .

- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester moieties) on the 3-methoxypropyl chain to enhance bioavailability .

- CYP450 Inhibition Screening: Test interactions with CYP3A4 and CYP2D6 using liver microsomes. Modify substituents to reduce metabolic clearance .

- Stability Assays: Monitor degradation in simulated gastric fluid (pH 2.0) and human plasma at 37°C. Stabilize via formulation (e.g., PEGylated nanoparticles) .

Basic: What are the recommended in vitro models for initial biological screening?

Methodological Answer:

- Cancer: NCI-60 cell panel or patient-derived xenograft (PDX) models for antiproliferative activity .

- Neurological Disorders: Primary neuronal cultures or SH-SY5Y cells for neuroprotective effects .

- Enzyme Targets: Recombinant human proteasomes or kinases (e.g., EGFR, PI3K) for inhibition profiling .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

- MD Simulations: Analyze ligand-receptor dynamics (e.g., RMSD, binding free energy with MMPBSA) over 100-ns trajectories .

- QSAR Models: Train on datasets with ~50 analogs to predict logP, pKa, and solubility. Prioritize analogs with predicted IC₅₀ < 100 nM .

- ADMET Prediction: Use SwissADME or ADMETlab to optimize permeability (e.g., Caco-2 Papp > 1 × 10⁻⁶ cm/s) and reduce hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.